Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
CAS No.: 171800-68-3
Cat. No.: VC20913952
Molecular Formula: C18H21N6Na2O15P3
Molecular Weight: 700.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171800-68-3 |
|---|---|
| Molecular Formula | C18H21N6Na2O15P3 |
| Molecular Weight | 700.3 g/mol |
| IUPAC Name | disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 |
| Standard InChI Key | DWGOHIKVVKFGGU-DZHDPEGHSA-L |
| Isomeric SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
| SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
| Canonical SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Introduction
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a complex organic compound with a molecular formula of C18H21N6Na2O15P3 and a molecular weight of approximately 700.3 g/mol . This compound is a derivative of adenosine, incorporating a 6-aminopurin-9-yl moiety and a phosphate group modified with a 1-(2-nitrophenyl)ethoxy-oxidophosphoryl moiety.
Synthesis and Applications
The synthesis of this compound likely involves the modification of adenosine triphosphate (ATP) with a 1-(2-nitrophenyl)ethyl group. This modification can be useful in biochemical assays where the release of the nitrophenyl group can be detected, potentially serving as a reporter group in enzymatic reactions.
Research Findings
Research on this compound is limited, but its structure suggests potential use in studies involving nucleotide analogs or as a tool in molecular biology for detecting enzymatic activity. The presence of the nitrophenyl group allows for spectrophotometric detection upon its release, making it a useful reagent in certain biochemical assays.
Availability and Suppliers
This compound is available from specialized chemical suppliers such as AKSci, where it is listed as a product for research use . The purity of the compound is typically high, with specifications indicating a purity of 95% or greater.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume